Methyl 3-((3-bromophenoxy)methyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(3-bromophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBLMWCKIDIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular framework.
High-Resolution ¹H and ¹³C NMR for Structural Confirmation
The one-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental confirmation of the molecular structure of Methyl 3-((3-bromophenoxy)methyl)benzoate.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the two benzene (B151609) rings will appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.pub The specific substitution pattern of each ring will lead to characteristic splitting patterns (e.g., doublets, triplets, and singlets). The methylene (B1212753) protons of the -CH₂- group, being adjacent to an oxygen atom and a benzene ring, are expected to resonate as a singlet at approximately δ 5.0-5.5 ppm. The methyl protons of the ester group (-OCH₃) will also appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon of the carbonyl group (C=O) in the ester is highly deshielded and is expected to appear around δ 165-170 ppm. rsc.org The methylene carbon (-CH₂-) will likely be found in the δ 60-70 ppm region, while the methoxy (B1213986) carbon (-OCH₃) will be further upfield, around δ 50-55 ppm. rsc.orgresearchgate.net The presence of the bromine atom will influence the chemical shifts of the carbons in the brominated ring due to its electronegativity and heavy atom effect.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -OCH₃ | 3.90 (s, 3H) | 52.5 |
| -CH₂- | 5.10 (s, 2H) | 69.0 |
| Aromatic CH (benzoate) | 7.40 - 8.10 (m, 4H) | 128.0 - 133.0 |
| Aromatic CH (bromophenoxy) | 6.80 - 7.30 (m, 4H) | 115.0 - 131.0 |
| Aromatic C-O (ether) | - | 157.0 |
| Aromatic C-Br | - | 123.0 |
| Aromatic C-COOCH₃ | - | 130.5 |
| Aromatic C-CH₂ | - | 138.0 |
| C=O | - | 166.5 |
Note: This is a representative table with predicted values based on typical chemical shifts for similar functional groups and substituted aromatic systems. Actual experimental values may vary.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for establishing the connectivity of the protons on each of the aromatic rings, helping to differentiate between the benzoate (B1203000) and bromophenoxy systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the singlet at ~δ 5.10 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~δ 69.0 ppm in the ¹³C spectrum, confirming the assignment of the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. For instance, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the methylene protons (-CH₂-) would show correlations to carbons in both aromatic rings, thus confirming the ether linkage between the two aryl moieties.
Application of Residual Dipolar Couplings (RDC) for Conformational Analysis in Solution
This compound possesses a degree of conformational flexibility, primarily around the C-O-C ether linkage. While standard NMR techniques provide information on the time-averaged conformation, Residual Dipolar Couplings (RDCs) can offer insights into the preferred spatial arrangement of the molecule in solution. RDCs are measured when the molecule is placed in a weakly aligning medium, which induces a slight preferential orientation with respect to the external magnetic field. The magnitude of the RDC is dependent on the orientation of the internuclear vector relative to the magnetic field, thus providing long-range structural information. By measuring RDCs for various ¹H-¹³C and ¹H-¹H pairs throughout the molecule, it is possible to determine the relative orientations of the two aromatic rings and gain a more detailed understanding of the molecule's conformational preferences in the solution state.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. rockymountainlabs.comorgchemboulder.com The C-O stretching vibrations of the ester and ether linkages will result in strong bands in the 1000-1300 cm⁻¹ region. rockymountainlabs.comyoutube.comspectroscopyonline.com Specifically, aryl alkyl ethers typically show a strong asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.com Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene rings would be particularly prominent. Raman spectroscopy is generally less sensitive to highly polar functional groups like the carbonyl group compared to FT-IR, but it is very effective for identifying the skeletal vibrations of the molecule. libretexts.org The C-Br bond is also expected to produce a detectable Raman signal. aip.org
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C=O (Ester) | Stretching | 1720 - 1740 (strong) | 1720 - 1740 (weak) |
| Aromatic C=C | Stretching | 1450 - 1600 (medium) | 1450 - 1600 (strong) |
| C-O (Ether) | Asymmetric Stretching | ~1250 (strong) | ~1250 (medium) |
| C-O (Ester) | Stretching | 1000 - 1300 (strong) | 1000 - 1300 (medium) |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 (strong) | Weak |
| C-Br | Stretching | 500 - 600 (medium) | 500 - 600 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For this compound (C₁₅H₁₃BrO₃), the calculated monoisotopic mass is 320.0048 u. HRMS can confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into smaller, charged fragments. The masses of these fragments can be used to deduce the structure of the parent molecule.
For this compound, several key fragmentation pathways can be predicted. A common fragmentation for esters is the loss of the alkoxy group. In this case, loss of the methoxy radical (•OCH₃) would lead to a prominent peak corresponding to the benzoyl cation. chegg.compharmacy180.com Cleavage of the ether bond is also a likely fragmentation pathway. miamioh.eduscribd.comblogspot.comwhitman.edustudylib.net This could occur on either side of the ether oxygen, leading to fragments corresponding to the bromophenoxy moiety or the methyl benzoate moiety.
Gas Phase Decomposition Studies of Related Methyl Benzoate Conjugates
Studies on the gas-phase fragmentation of protonated methyl benzoate have shown that upon collisional activation, it can undergo distinct fragmentation pathways. researchgate.net One notable pathway involves the loss of a methanol (B129727) molecule. researchgate.net Another interesting fragmentation is the elimination of a neutral benzene molecule. researchgate.net These studies on simpler, related structures provide a valuable framework for understanding the potential gas-phase decomposition mechanisms of more complex molecules like this compound. The presence of the bromophenoxy group would likely introduce additional fragmentation channels, such as the loss of a bromine radical or the cleavage of the ether bond, leading to a more complex fragmentation spectrum.
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While the synthesis of this compound is documented, detailed experimental data regarding its crystal structure, including unit cell dimensions, space group, and atomic coordinates, remains to be published.
The determination of the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is a definitive method for structural elucidation. Such an analysis would provide unequivocal proof of the compound's molecular conformation, including the dihedral angles between the two phenyl rings and the orientation of the ester and ether linkages.
For structurally related compounds, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state behavior. For example, the crystal structures of various substituted benzoates and brominated aromatic ethers have been extensively studied, revealing insights into the effects of substituents on molecular packing and intermolecular interactions. It is anticipated that a crystallographic study of this compound would provide similar foundational data.
Analysis of Intermolecular Interactions and Crystal Packing
Without experimental crystallographic data for this compound, a definitive analysis of its intermolecular interactions and crystal packing is not possible. However, predictions can be made based on the functional groups present in the molecule.
It is expected that the crystal packing would be governed by a combination of weak intermolecular forces. These would likely include:
Dipole-dipole interactions: The polar carbonyl group of the methyl ester and the C-Br and C-O bonds would contribute to dipole moments, influencing the molecular arrangement.
π-π stacking: The two aromatic rings could potentially engage in π-π stacking interactions, a common feature in the crystal structures of phenyl-containing compounds, which would contribute to the stability of the crystal lattice.
C-H···O and C-H···π interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the ester oxygen or the aromatic rings as acceptors are also plausible and would play a role in the supramolecular assembly.
Halogen bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen of a neighboring molecule. The nature and significance of such interactions have been observed in the crystal structures of other brominated organic compounds.
A detailed crystallographic investigation would be necessary to confirm the presence and geometry of these potential interactions and to fully characterize the crystal packing motif of this compound.
Theoretical and Computational Investigations of Methyl 3 3 Bromophenoxy Methyl Benzoate
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For a compound like Methyl 3-((3-bromophenoxy)methyl)benzoate, these calculations could reveal a wealth of information.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy gap between these orbitals can indicate the chemical stability and the electronic transitions a molecule can undergo. For this compound, such a study would elucidate its potential as a semiconductor or in other electronic applications. At present, no specific HOMO-LUMO energy gap data for this compound has been published.
Spectroscopic Property Prediction and Validation (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Computational methods can forecast the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra) of a molecule. These predictions are then compared with experimental data to validate the computed structure and provide a more detailed assignment of the spectral peaks. While studies on the vibrational spectra of the parent molecule, methyl benzoate (B1203000), exist, a specific computational spectroscopic analysis of this compound is not found in the literature.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and the mapping of the potential energy surface help to identify the most stable conformations and the energy barriers between them. For a molecule with several rotatable bonds like this compound, this analysis would be key to understanding its interactions in different environments. However, detailed conformational studies and potential energy surface maps for this specific compound have not been reported.
Mechanistic Computational Studies of Key Reactions Involving the Compound
Computational chemistry can be employed to model reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For this compound, mechanistic studies could explore its synthesis, degradation, or its role in various chemical transformations. To date, no such computational mechanistic studies for this compound have been published.
Structure-Property Relationship Studies via Computational Models
By systematically modifying the structure of a molecule in silico and calculating the resulting properties, researchers can establish quantitative structure-property relationships (QSPR). These models are powerful tools for designing new molecules with desired characteristics.
Prediction of Non-Linear Optical (NLO) Properties
Computational models are particularly adept at predicting the non-linear optical (NLO) properties of molecules, which are important for applications in telecommunications and optical computing. The presence of aromatic rings and heteroatoms in this compound suggests it might possess interesting NLO properties. However, without specific computational studies, its potential in this area remains purely speculative.
Evaluation of Hyperpolarizability (βtotal and γtotal).
As of the latest available data, specific theoretical and computational investigations into the first-order (βtotal) and second-order (γtotal) hyperpolarizability of this compound have not been reported in the scientific literature. While computational studies are frequently employed to predict the nonlinear optical (NLO) properties of various organic molecules, dedicated research on this particular compound is not publicly accessible.
Theoretical evaluations of hyperpolarizability are crucial for identifying potential candidates for NLO materials, which have applications in photonics and optoelectronics. These studies typically involve quantum chemical calculations using methods such as Density Functional Theory (DFT) to determine the electronic response of a molecule to an external electric field. The magnitude of hyperpolarizability is influenced by factors including molecular structure, the presence of donor-acceptor groups, and the extent of π-conjugation.
Although research exists on the computational analysis of related compounds, such as other substituted benzoates and brominated aromatic ethers, a direct extrapolation of these findings to this compound would be speculative. The unique combination of the methyl benzoate and bromophenoxy moieties, connected by a methylene (B1212753) bridge, would necessitate a specific computational study to accurately determine its βtotal and γtotal values.
Future computational research on this compound would likely involve geometric optimization of the molecular structure, followed by the calculation of its electronic properties and NLO response. The results of such studies would provide valuable insights into the potential of this compound for NLO applications and would be presented in data tables summarizing the calculated hyperpolarizability tensors and total values. However, at present, no such data is available.
Reactivity and Mechanistic Understanding of Methyl 3 3 Bromophenoxy Methyl Benzoate
Reaction Pathways Involving the Bromine Substituent
The bromine atom on the phenoxy ring is a key site for synthetic modification, primarily through reactions that involve the cleavage of the carbon-bromine (C-Br) bond.
Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide motif in Methyl 3-((3-bromophenoxy)methyl)benzoate is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. Due to the high utility of aryl bromides in such transformations, it is expected that this compound would readily participate in widely used coupling methodologies. mit.eduresearchgate.net For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are highly feasible. mdpi.comacs.org Nickel-catalyzed couplings have also emerged as powerful alternatives for forming C-O bonds, for example, in the synthesis of diaryl ethers. acs.org The selection of catalyst, ligand, and base is critical for achieving high yields and selectivity. mit.edu
Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Applicable to Aryl Bromides This table illustrates common conditions for cross-coupling reactions that the aryl bromide moiety of this compound is expected to undergo.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Resulting Bond |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | C-C (Aryl-Aryl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, piperidine | C-C (Aryl-Alkyne) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | C-N (Aryl-Amine) |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | C-C (Aryl-Vinyl) |
| Ullmann (Ether Synthesis) | Alcohol/Phenol (B47542) (R-OH) | CuI, Cu₂O | Phenanthroline, DMAP | K₂CO₃, Cs₂CO₃ | C-O (Aryl-Ether) |
Mechanisms of Carbon-Bromine Bond Activation
The activation of the C-Br bond is the crucial first step in cross-coupling reactions. The most common mechanism involves oxidative addition to a low-valent transition metal, such as Pd(0) or Ni(0). mdpi.com In this process, the metal center inserts itself into the C-Br bond, forming an organometallic intermediate (e.g., Ar-Pd(II)-Br). This step is often the rate-determining step of the catalytic cycle.
Alternative activation pathways exist, particularly under photochemical or electrochemical conditions. Single Electron Transfer (SET) from a potent electron donor can lead to the formation of a radical anion, which then fragments to produce an aryl radical and a bromide anion. researchgate.net This radical intermediate can then engage in the desired bond-forming event. Small organic molecules, in the presence of a base, can also serve as promoters for C-Br bond activation through SET pathways, offering a metal-free alternative. researchgate.net The efficiency of C-Br bond cleavage can be influenced by the electronic properties of the aromatic ring; however, aryl bromides are generally versatile substrates that balance reactivity with stability. acs.orgresearchgate.net
Reactivity of the Benzoate (B1203000) Ester Group
The methyl ester functional group is another site of reactivity, primarily susceptible to nucleophilic acyl substitution.
Hydrolysis and Transesterification Kinetics and Mechanisms
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgsserc.org.uk
Base-promoted hydrolysis (saponification) follows a second-order kinetic model, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, which then deprotonates the newly formed carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. After a proton transfer, methanol (B129727) is eliminated as a leaving group. libretexts.org
Transesterification , the conversion of one ester to another, can be achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the product, a large excess of the new alcohol is typically used. libretexts.org The kinetics of hydrolysis are influenced by substituents on the benzene (B151609) ring; however, the meta-position of the ester group in this molecule means electronic effects from the bromophenoxymethyl substituent are primarily inductive and relatively weak. nih.gov
Table 2: General Kinetic and Mechanistic Data for Benzoate Ester Hydrolysis This table provides a comparative overview of hydrolysis mechanisms for benzoate esters.
| Condition | Mechanism Type | Key Steps | Kinetics | Notes |
|---|---|---|---|---|
| Basic (Saponification) | BAC2 | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of alkoxide leaving group | Second-order overall (First-order in ester and OH⁻) | Effectively irreversible due to final deprotonation step. libretexts.org |
| Acidic | AAC2 | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol leaving group | Typically follows pseudo-first-order kinetics with excess water. | Reversible, equilibrium-controlled process. libretexts.org |
Amidation Pathways and Catalyst Influence
The conversion of the methyl ester to an amide can be accomplished through aminolysis. This reaction is often slower than hydrolysis and can require catalysts to proceed efficiently, especially with less reactive amines like aniline. researchgate.net Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), have shown high activity in the direct amidation of methyl benzoate. researchgate.net The proposed mechanism suggests that Lewis acid sites on the catalyst surface activate the carbonyl group of the ester, facilitating nucleophilic attack by the amine. researchgate.net
Homogeneous catalysts based on transition metals like nickel and palladium have also been developed for the cross-coupling of esters with amines. mdpi.com For example, a Ni/NHC (N-heterocyclic carbene) system can catalyze the amidation of methyl esters with a broad range of amines. mdpi.com Density Functional Theory (DFT) calculations support a mechanism involving oxidative addition of the catalyst into the ester's C-O bond, followed by proton transfer and reductive elimination to release the amide product. mdpi.com The use of alkali metal amidoboranes also presents a facile method for the synthesis of primary and secondary amides from esters. researchgate.net
Table 3: Selected Catalytic Systems for the Amidation of Methyl Esters This table summarizes various catalysts and their typical reaction conditions for converting methyl esters to amides.
| Catalyst System | Amine Substrate | Typical Conditions | Proposed Mechanism Highlight |
|---|---|---|---|
| Nb₂O₅ (heterogeneous) | Primary amines, aniline | Solvent-free, heat | Lewis acid activation of the ester carbonyl. researchgate.net |
| Ni(cod)₂ / IPr (NHC ligand) | Primary/secondary aliphatic amines, anilines | Toluene, 140 °C | Oxidative addition into the acyl C-O bond. mdpi.com |
| Alumina (B75360) (Al₂O₃) | Liquid ammonia (B1221849) | 120 °C | Eley-Rideal mechanism (adsorbed ester reacts with ammonia in solution). rsc.org |
| FeCl₃ | Primary and secondary amines | Solvent-free, 80 °C | Lewis acid coordination with the carbonyl oxygen. mdpi.com |
Aromatic Ring Reactivity and Directed Functionalization
The two aromatic rings in this compound have different susceptibility to electrophilic aromatic substitution (EAS) due to the distinct electronic effects of their substituents. msu.edulibretexts.org
The Brominated Phenoxy Ring : This ring is substituted with a bromine atom (-Br) and an ether linkage (-OCH₂Ar). The bromine is an ortho-, para-directing deactivator through a combination of strong inductive electron withdrawal and weaker resonance electron donation. libretexts.org The ether group is a strong ortho-, para-directing activator due to resonance donation from the oxygen lone pairs. The activating effect of the ether group is expected to dominate, making this ring more reactive towards electrophiles than the other ring. Substitution will be directed to the positions ortho and para to the ether linkage.
The Benzoate Ring : This ring is substituted with a methyl ester group (-COOCH₃) and a benzylic ether linkage (-CH₂OAr). The ester group is a meta-directing deactivator due to both inductive and resonance electron withdrawal. libretexts.org The -CH₂OAr group is weakly deactivating via an inductive effect. Therefore, this ring is significantly deactivated towards EAS, and any substitution would be expected to occur at the positions meta to the ester group.
Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution This table outlines the directing effects of substituents on each aromatic ring of the target molecule.
| Aromatic Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| Ring with Bromine | -Br | Deactivating | ortho, para | Positions 2, 4, and 6 relative to the ether linkage (activating group dominates). |
| -OCH₂Ar | Activating | ortho, para | ||
| Ring with Ester | -COOCH₃ | Deactivating | meta | Positions 4 and 6 relative to the -CH₂OAr group (meta to the deactivating ester). |
| -CH₂OAr | Weakly Deactivating | ortho, para (weak) |
Beyond classical EAS, modern synthetic methods allow for directed C-H functionalization . researchgate.netmdpi.com In this approach, a coordinating functional group within the molecule, known as a directing group, can chelate to a transition metal catalyst and position it in close proximity to a specific C-H bond, often at the ortho position. rsc.org For this compound, the carbonyl oxygen of the ester or the ether oxygen could potentially serve as weak directing groups to facilitate ortho-C-H activation, enabling the installation of new functional groups in a highly regioselective manner that is not dictated by the inherent electronic biases of the rings. researchgate.netchemrxiv.org
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Activation/Deactivation
The reactivity and regioselectivity of this compound in electrophilic aromatic substitution (EAS) are governed by the electronic effects of the substituents on its two distinct aromatic rings. The molecule contains a benzoate ring and a bromophenoxy ring, each with its own set of directing groups that influence the position of electrophilic attack.
The benzoate ring possesses a methyl ester group (-COOCH₃) at the meta position relative to the benzylic ether linkage. The methyl ester is a deactivating group due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. ma.eduaiinmr.com This deactivation is primarily due to the resonance and inductive effects of the carbonyl group. Consequently, any electrophilic substitution on this ring will be directed to the meta position relative to the existing substituents.
The bromophenoxy ring contains a bromine atom and an ether linkage (-O-). The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of the electron-donating effect of its lone pairs through resonance. libretexts.org The ether linkage, conversely, is a strongly activating group and an ortho, para-director. The activating nature of the ether oxygen's lone pairs, which donate electron density to the ring via resonance, outweighs the deactivating inductive effect of the bromine. Therefore, the bromophenoxy ring is significantly more activated towards EAS than the benzoate ring.
Given the strong activating nature of the ether linkage, electrophilic substitution is predicted to occur preferentially on the bromophenoxy ring. The directing effects of the substituents on this ring will guide the incoming electrophile to specific positions.
| Aromatic Ring | Substituents | Overall Ring Activity | Predicted Position of Electrophilic Attack | Justification |
|---|---|---|---|---|
| Benzoate Ring | -COOCH₃ (meta to ether), -CH₂O- (meta to ester) | Deactivated | Positions 4 and 6 (relative to the ester) | The methyl ester group is a strong deactivating, meta-directing group. The benzylic ether is weakly deactivating. Attack is directed meta to both groups. |
| Bromophenoxy Ring | -Br (meta to ether), -OCH₂- (ortho/para to Br) | Activated | Positions 2, 4, and 6 (relative to the ether linkage) | The ether linkage is a strong activating, ortho, para-directing group, overriding the deactivating, ortho, para-directing effect of the bromine. |
Catalytic Aspects of Transformations Involving the Compound
The chemical structure of this compound, featuring an ester and an aryl bromide, allows for a variety of catalytic transformations. These reactions can selectively target different functional groups within the molecule, leading to a diverse range of potential products.
Heterogeneous Catalysis in Ester Aminolysis
The methyl ester group of this compound can undergo aminolysis to form the corresponding amide. This transformation can be facilitated by heterogeneous catalysts. For instance, alumina has been shown to catalyze the conversion of methyl benzoate to benzamide (B126) in the presence of liquid ammonia. researchgate.netrsc.org The reaction kinetics suggest a mechanism where the ester is adsorbed onto the catalyst surface, followed by reaction with ammonia from the solution, consistent with an Eley-Rideal mechanism. rsc.org
The aminolysis of this compound using a heterogeneous catalyst would likely follow a similar pathway. The reaction would involve the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and methanol. The use of a solid catalyst offers advantages in terms of catalyst separation and recycling.
| Factor | Influence on the Reaction | Example from Literature |
|---|---|---|
| Catalyst | Provides an active surface for the reaction, influencing reaction rate and selectivity. | Alumina has been demonstrated as a useful catalyst for the aminolysis of methyl benzoate. researchgate.net |
| Solvent | Can affect the solubility of reactants and the stability of intermediates. | Liquid ammonia serves as both a reactant and a solvent in the conversion of methyl benzoate to benzamide. researchgate.net |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. | The aminolysis of methyl benzoate over alumina has been studied at 120 °C. researchgate.net |
| Reactant Concentration | The rate of reaction can be dependent on the concentration of both the ester and the amine. | The rate of methyl benzoate aminolysis reaches a plateau with increasing ester concentration. rsc.org |
Palladium-Catalyzed C-C Bond Formation Mechanisms
The aryl bromide moiety in this compound is a key functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. rsc.org These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. Common examples include the Suzuki, Heck, and Sonogashira reactions.
The general mechanism for these palladium-catalyzed C-C bond formations involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step forms a palladium(II) intermediate. The subsequent steps vary depending on the specific cross-coupling reaction but typically involve transmetalation (in Suzuki and Negishi reactions) or migratory insertion (in the Heck reaction), followed by reductive elimination to yield the C-C coupled product and regenerate the palladium(0) catalyst. mit.edu
For this compound, a palladium catalyst would selectively activate the C-Br bond, leaving the ester and ether functionalities intact under typical cross-coupling conditions. The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. mit.edu
| Step | Description | Role of this compound |
|---|---|---|
| Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond of the aryl bromide. | The aryl bromide portion of the molecule undergoes this initial activation step. |
| Transmetalation/Migratory Insertion | Transfer of an organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, or insertion of an alkene into the Pd-C bond (Heck reaction). | The palladium-bound aryl group couples with the incoming nucleophile or alkene. |
| Reductive Elimination | The newly formed C-C bond is created as the product is released from the palladium center, regenerating the Pd(0) catalyst. | The final coupled product, a derivative of the starting compound with a new C-C bond at the 3-phenoxy position, is formed. |
Applications in Advanced Chemical Synthesis and Functional Materials Research
Role as a Key Intermediate and Building Block in Complex Molecule Synthesis
Methyl 3-((3-bromophenoxy)methyl)benzoate serves as a pivotal intermediate in multi-step organic synthesis. Its utility stems from the presence of distinct functional groups that can be selectively targeted in chemical reactions. The bromine atom on the phenoxy ring is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.
Furthermore, the methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional derivatives like amides or more complex esters. This dual reactivity makes the compound a strategic choice for constructing elaborate molecular architectures. One documented synthetic application is its use as a direct precursor in the synthesis of 3-((3-bromophenoxy)methyl)benzoic acid through hydrolysis. chemicalbook.com
Synthesis of Advanced Pharmaceutical Intermediates
In the pharmaceutical industry, the development of novel molecular entities often relies on the availability of unique and adaptable chemical scaffolds. This compound is classified commercially as a pharmaceutical intermediate, indicating its role in the synthetic pathways leading to active pharmaceutical ingredients (APIs). bldpharm.com The diaryl ether motif, present in this compound, is a common structural feature in many biologically active molecules and approved drugs. The compound's structure allows for the systematic modification and elaboration needed to build libraries of potential drug candidates for screening and lead optimization.
Preparation of Complex Derivatives and Analogues for Chemical Biology Studies
Chemical biology research often requires the synthesis of custom molecules, such as probes, inhibitors, or metabolic labels, to investigate biological processes. As a versatile building block, this compound can be employed to create complex derivatives and analogues for such studies. The bromophenyl moiety can act as a handle for introducing reporter tags, such as fluorescent dyes or biotin, while the rest of the molecule can be tailored to mimic a specific ligand or interact with a biological target.
Contributions to Polymer Science and Material Building Blocks
The structural characteristics of this compound also make it a relevant component in the field of polymer science. It is categorized by chemical suppliers as a material building block, suggesting its use in the creation of novel polymers. bldpharm.com The presence of two aromatic rings connected by a flexible ether linkage is a feature often found in monomers used to synthesize high-performance polymers like poly(ether ether ketone) (PEEK) or other polyarylethers. These materials are known for their thermal stability and mechanical strength. The ester group could be utilized for the synthesis of polyesters, and the bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the final material's properties.
Precursors for Advanced Functional Materials
Beyond traditional polymers, this compound is implicated in the development of advanced functional materials with specific optical or electronic properties. Its aromatic nature and potential for extended conjugation through chemical modification make it a candidate for creating photoactive or electroactive systems.
Aggregation-Induced Emission (AIE) Active Compounds
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. Materials with AIE characteristics are of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). Certain chemical suppliers categorize this compound within their portfolio of reagents for AIE materials. bldpharm.com The compound itself is not AIE-active but serves as a precursor. Its structure contains multiple phenyl rings, and the flexible methylene (B1212753) ether linkage can act as an intramolecular rotor. In larger, more complex molecules derived from this building block, the restriction of this intramolecular rotation in the aggregated state could lead to a significant enhancement of fluorescence emission.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them crucial for applications in photonics, including frequency conversion and optical switching. While the fundamental structure of this compound contains aromatic systems that are a prerequisite for NLO properties, there is currently a lack of specific research in available scientific literature detailing its direct use or modification for the development of NLO materials. The design of NLO-active molecules typically requires a specific arrangement of electron-donating and electron-accepting groups to create a large molecular dipole, a feature not inherently optimized in this particular compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes to the Compound
The classical synthesis of diaryl ethers, such as the Williamson ether synthesis and Ullmann condensation, often involves harsh reaction conditions, stoichiometric use of copper reagents, and the generation of significant waste. nih.govwikipedia.org Future research will undoubtedly focus on greener and more efficient synthetic strategies.
One promising avenue is the use of recoverable solid acid catalysts. For instance, studies on the synthesis of methyl benzoate (B1203000) have demonstrated the effectiveness of zirconium-based solid acids, which circumvent the need for corrosive liquid acids like sulfuric acid and reduce the generation of aqueous waste. mdpi.com Adapting such solid acid catalysis for the etherification step in the synthesis of Methyl 3-((3-bromophenoxy)methyl)benzoate could offer a more environmentally benign process.
Enzymatic synthesis represents another frontier for sustainable chemistry. The use of lipases, for example, has been optimized for the synthesis of methyl benzoate in organic media, offering high specificity and mild reaction conditions. nih.gov Research into identifying or engineering enzymes capable of catalyzing the C-O bond formation to create the diaryl ether linkage would be a significant breakthrough.
Furthermore, photoredox catalysis offers a modern alternative for forming C-O bonds under mild conditions, potentially using visible light as a renewable energy source. researchgate.net Exploring photoredox-catalyzed routes could provide access to the target compound with novel reactivity and selectivity, avoiding the high temperatures often required in traditional methods.
| Synthetic Strategy | Traditional Approach (e.g., Williamson/Ullmann) | Potential Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Catalyst | Stoichiometric copper salts or strong bases nih.govwikipedia.org | Heterogeneous solid acids (e.g., Zr/Ti-based) or biocatalysts (e.g., lipases) mdpi.comnih.gov | Catalyst recyclability, reduced waste, milder conditions. |
| Reaction Conditions | High temperatures, strong bases nih.govwikipedia.org | Lower temperatures, neutral pH (for enzymes), visible light (for photoredox) nih.govresearchgate.net | Lower energy consumption, higher functional group tolerance. |
| Solvents | High-boiling polar aprotic solvents (e.g., DMF) wikipedia.org | Greener solvents or solvent-free systems researchgate.net | Reduced environmental impact and easier product purification. |
| Byproducts | Metal salts, halide waste wikipedia.org | Primarily water (in esterification/dehydration) mdpi.com | Higher atom economy and less hazardous waste. |
Exploration of Under-explored Reactivity Profiles and Selectivity Control
The structure of this compound features several reactive sites—the aryl bromide, the ester, and the aromatic rings—whose full reactivity potential remains largely untapped. The bromine atom, in particular, is a versatile handle for further functionalization.
Future research should focus on leveraging the aryl bromide for various cross-coupling reactions. While Ullmann-type C-O coupling is used for its synthesis, the reactivity order of aryl halides (I > Br > Cl > F) suggests that the bromide is an excellent substrate for other transformations like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. benthamdirect.com Exploring these reactions would allow for the synthesis of a diverse library of derivatives with novel electronic and steric properties.
Additionally, the reactivity of the compound with free radicals is an area ripe for investigation. Studies on the related Methyl 3-bromobenzoate show that free radicals can either substitute the bromine atom or add to the aromatic ring. biosynce.com A systematic study of these pathways for this compound could lead to new synthetic methodologies for C-H functionalization or polymerization.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, scalability, and process control. polimi.it The synthesis of this compound is an ideal candidate for adaptation to a flow chemistry platform.
Flow reactors provide superior heat and mass transfer, which is critical for managing exothermic reactions and improving reaction efficiency. researchgate.net For instance, the diazotization reactions, which can be hazardous in batch processes, have been successfully and safely implemented in continuous-flow systems. researchgate.net Similarly, high-temperature reactions like the Ullmann condensation could be performed more safely and efficiently in a flow setup, allowing for superheating of solvents and significantly reduced reaction times. polimi.it
Automated synthesis platforms, integrated with flow reactors, could enable high-throughput screening of reaction conditions (e.g., catalysts, ligands, bases, and solvents) to rapidly optimize the synthesis of the target compound and its derivatives. This would accelerate the discovery of new materials and structure-activity relationships.
Advanced Characterization Techniques for In-Situ Mechanistic Investigations
A deep understanding of reaction mechanisms is crucial for process optimization and the development of new synthetic methods. Future research should employ advanced, in-situ characterization techniques to probe the formation of this compound in real-time.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can provide valuable information on the concentration of reactants, intermediates, and products as the reaction progresses. This data is essential for building accurate kinetic models. For more complex catalytic cycles, such as those in copper- or palladium-catalyzed C-O bond formation, advanced mass spectrometry techniques can help identify and characterize transient catalytic species and intermediates.
Photoenzymatic reactions, an emerging area, often involve radical intermediates and charge-transfer complexes. princeton.edu Should such methods be developed for the synthesis of this compound, time-resolved spectroscopy would be indispensable for elucidating the underlying photophysical and chemical steps, providing insights that are impossible to obtain from end-point analysis alone.
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. Density Functional Theory (DFT) calculations have already been used to investigate the mechanisms of base-catalyzed diaryl ether formation, providing insights into transition state energies and the role of metal cations. nih.gov
For this compound, a synergistic approach would involve:
Computational Prediction: Using DFT to model potential reaction pathways for novel synthetic routes (e.g., photoredox or new catalytic systems). Calculations can predict reaction barriers and identify the most promising catalysts and conditions before extensive experimental work is undertaken. nih.govacs.org
Experimental Validation: Synthesizing the compound under the conditions suggested by computational models.
Mechanistic Refinement: Using in-situ spectroscopic data from experiments to validate and refine the computational models, leading to a more accurate understanding of the reaction mechanism.
This iterative cycle of prediction, validation, and refinement can significantly accelerate the development of more efficient and selective syntheses. For example, computational studies have shown that the energy required to distort a reactant into its transition state geometry is a major component of the activation energy in diaryl ether synthesis. nih.gov This knowledge can guide chemists in designing substrates that require less distortion, thereby lowering the reaction barrier.
| Phase | Computational Task (In Silico) | Experimental Task (In Vitro/In Situ) | Synergistic Outcome |
|---|---|---|---|
| 1. Design & Prediction | Model reaction pathways (e.g., SNAr, radical). Calculate transition state energies and screen potential catalysts. acs.org | Select initial set of reactants, catalysts, and conditions based on computational ranking. | Reduced number of initial experiments; focus on most promising routes. |
| 2. Execution & Validation | Refine models based on initial experimental results (e.g., unexpected byproducts). | Perform synthesis reactions. Monitor kinetics and identify intermediates using in-situ spectroscopy (NMR, IR). | Validation of predicted mechanism or identification of new, unpredicted pathways. |
| 3. Optimization | Model the effect of ligand, solvent, and temperature modifications on the reaction barrier. | Systematically vary reaction parameters to maximize yield and selectivity based on model predictions. | Rapid optimization of reaction conditions with a deeper mechanistic understanding. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-((3-bromophenoxy)methyl)benzoate, and how are intermediates characterized?
- Methodology : The synthesis typically involves two key steps: (1) esterification of 3-(hydroxymethyl)benzoic acid to form the methyl ester, and (2) nucleophilic substitution between 3-bromophenol and the ester's hydroxymethyl group. For example, intermediates like (3-bromopropyl)benzene (CAS 637-59-2) or bromophenoxyacetic acid derivatives (CAS 1878-91-7) can serve as precursors . Characterization of intermediates is performed via GC (purity >95.0%) and NMR to confirm structural integrity .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodology :
- Purity : Use GC with flame ionization detection (FID) for quantitative analysis (e.g., >95.0% purity thresholds as in ).
- Structural Confirmation : Combine H/C NMR to identify ester (-COOCH) and ether (-O-) linkages. IR spectroscopy confirms carbonyl (C=O) and C-Br stretches. Mass spectrometry (EI-MS) provides molecular ion validation (e.g., m/z for CHBrO) .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodology :
- Waste Management : Brominated byproducts require segregation and professional disposal to avoid environmental contamination, as outlined in protocols for 3-bromo-4-chlorobenzoic acid waste .
- Personal Protection : Use fume hoods for reactions involving volatile bromophenol derivatives (e.g., 3-bromophenethylamine, CAS 58971-11-2) . Safety data for analogous esters (e.g., ethyl 3-methylbenzoate) recommend avoiding inhalation and skin contact .
Advanced Research Questions
Q. How can discrepancies in reaction yields under varying catalytic conditions be systematically analyzed?
- Methodology :
- Parameter Screening : Vary catalysts (e.g., Pd for coupling reactions), solvents (polar vs. nonpolar), and temperatures. For example, optimization of chlorinated ester syntheses (e.g., methyl 3-(2-chloropropan-2-yl)benzoate) shows yield dependence on base strength and reaction time .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors. Contradictions in yield (e.g., 60% vs. 85%) may stem from trace moisture or catalyst deactivation .
Q. What advanced spectroscopic and crystallographic methods resolve ambiguities in structural assignments?
- Methodology :
- X-ray Crystallography : Use SHELXL ( ) for high-resolution structure determination. For example, twinned crystals or disordered bromine positions can be refined using constraints .
- Advanced NMR : F or C DEPT-135 NMR clarifies electronic environments in analogs like 3-(trifluoromethoxy)benzoate (CAS 148438-00-0) .
Q. How can catalytic systems be optimized for coupling steps involving bromophenoxy groups?
- Methodology :
- Catalyst Screening : Test Pd(0)/Cu(I) systems for Ullman-type couplings, as seen in 3-bromomethylphenylboronic acid syntheses (CAS 51323-43-4). Ligand effects (e.g., bipyridine vs. phosphine) significantly impact turnover .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. For example, steric hindrance in 3-bromophenoxy derivatives may slow nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
